4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile
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Overview
Description
4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile is a complex organic compound with a unique structure that includes cyano and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile include:
Imidazole derivatives: Known for their broad range of biological activities and applications in drug development.
Benzimidazole derivatives: Used in various therapeutic applications, including as antifungal and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This compound’s combination of cyano and hydroxyethyl groups makes it a versatile building block for synthesizing more complex molecules and exploring new applications .
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3 |
InChI Key |
DIAVZHWDYXQAFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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